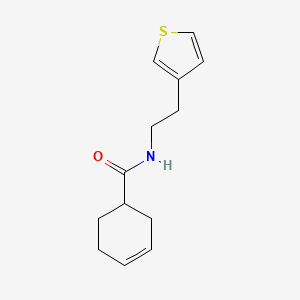![molecular formula C16H19N9O3S B2854181 2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886902-20-1](/img/structure/B2854181.png)
2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide” is a unique chemical with the linear formula C18H21N7O3S . It has a molecular weight of 415.477 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C18H21N7O3S . It’s important to note that the structure includes a 1,2,4-triazole ring, which is a common feature in many synthetic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
Research has explored the synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles, starting from amino-sulfanyl-triazoles. This synthetic sequence involves several steps, including alkylation, reaction with chloroformates, and condensation, leading to compounds with potential for further chemical exploration and application (Heras, Font, Linden, & Villalgordo, 2003).
Fluorescent Properties and Applications
The synthesis of benzo[de]-s-triazolo[5,1-a]isoquinolin-7-ones and their derivatives has been studied for their fluorescent properties. These compounds were applied as fluorescent whiteners on polyester fibers, showcasing their potential in material science and industry (Rangnekar & Shenoy, 1987).
Antiviral and Insecticidal Applications
A study on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm highlighted the potential of these compounds in agricultural applications. The synthesized compounds showed promising results against Spodoptera littoralis, suggesting their utility as insecticidal agents (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Another research focused on the synthesis of 4,6-bis-ethylamino[1,3,5]triazine derivatives for their antiviral activity against the Flu A (H1N1) virus. The study demonstrated that these compounds exhibit high antiviral activity, making them candidates for further investigation as antiviral agents (Demchenko, Moskalenko, Sukhoveev, Barchyna, & Fedchenkova, 2020).
Antimicrobial Activity
The antimicrobial activity of synthesized pyrimidine-triazole derivatives has been explored, indicating the potential of these compounds in medical and pharmaceutical applications. These compounds were tested against various bacterial and fungal strains, showing varying degrees of antimicrobial efficacy (Majithiya & Bheshdadia, 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N9O3S/c1-3-17-13-20-14(18-4-2)24-15(21-13)22-23-16(24)29-9-12(26)19-10-5-7-11(8-6-10)25(27)28/h5-8H,3-4,9H2,1-2H3,(H,19,26)(H2,17,18,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWHUIQXWOUOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N9O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
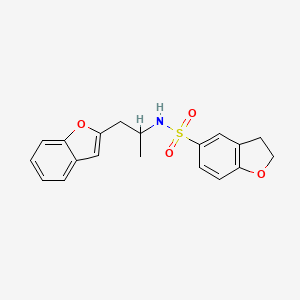
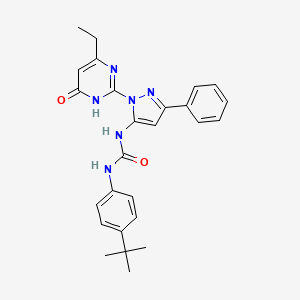


![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
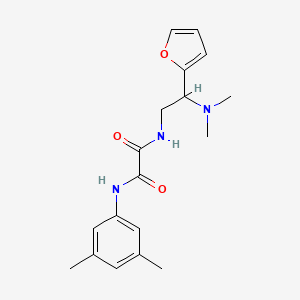

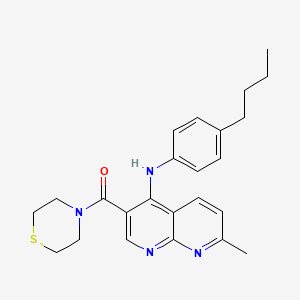

![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

